molecular formula C32H23F3N6O5S B2552769 Ethyl 2-(4-(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 388114-71-4

Ethyl 2-(4-(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2552769
CAS RN: 388114-71-4
M. Wt: 660.63
InChI Key: SNRVCHDLGIJYCA-UHFFFAOYSA-N
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Description

The compound Ethyl 2-(4-(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzamido)benzo[d]thiazole-6-carboxylate is a complex organic molecule that likely contains multiple functional groups, including a pyrazolopyrimidine moiety, a trifluoromethyl group, and a benzo[d]thiazole structure. This compound is not directly described in the provided papers, but its synthesis and properties can be inferred from related compounds and reactions.

Synthesis Analysis

The synthesis of related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to form new compounds with benzo[4,5]thiazolo-[3,2-a]pyridine structures . The Diels–Alder reaction is another method that could potentially be used in the synthesis of such complex molecules, as demonstrated by the reaction of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with alkoxyalkenes to form trifluoromethyl-containing derivatives .

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by the presence of multiple rings, including aromatic and heterocyclic components. The trifluoromethyl group would add electron-withdrawing character to the molecule, potentially affecting its reactivity . The methoxyphenyl group is a common substituent that can influence the electronic properties of the molecule .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including nucleophilic substitutions and additions, due to the presence of electrophilic carbonyl groups. The Diels–Alder reaction could be a key step in the synthesis or modification of the compound, as it allows for the construction of complex ring systems . The reactions of related compounds involve the formation of new rings and the introduction of substituents through reactions with cyanoacrylate derivatives and electrophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of a trifluoromethyl group would likely increase the compound's lipophilicity and could affect its boiling point and solubility . The aromatic and heterocyclic rings would contribute to the compound's stability and could also impact its optical properties. The spectroscopic data, including elemental analysis, infrared, and NMR spectra, would be essential for confirming the structure of such a compound .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

The synthesis of complex heterocyclic compounds involves various reactions and processes. A study details the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, showcasing the creation of compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. Such processes highlight the chemical versatility and the potential for creating a wide range of biologically active molecules (Mohamed, 2021).

Potential Biological Activities

Several studies have explored the biological activities of similar heterocyclic compounds, suggesting potential therapeutic applications. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and tested for their in vitro cytotoxic activity against various human cancer cell lines, indicating the relevance of these compounds in developing anticancer agents (Hassan et al., 2015). Another study on the synthesis and molecular modeling of pyrazolo[3,4-d]pyrimidine derivatives as anti-tumor agents further supports the notion of these compounds' potential in medicinal chemistry (Nassar et al., 2015).

properties

IUPAC Name

ethyl 2-[[4-[[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23F3N6O5S/c1-3-46-30(44)19-8-13-22-25(14-19)47-31(38-22)39-28(42)18-4-9-20(10-5-18)36-29(43)24-16-27-37-23(17-6-11-21(45-2)12-7-17)15-26(32(33,34)35)41(27)40-24/h4-16H,3H2,1-2H3,(H,36,43)(H,38,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRVCHDLGIJYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=NN5C(=CC(=NC5=C4)C6=CC=C(C=C6)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23F3N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzamido)benzo[d]thiazole-6-carboxylate

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